molecular formula C10H13ClN2O B1430504 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride CAS No. 1461705-66-7

3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride

Cat. No.: B1430504
CAS No.: 1461705-66-7
M. Wt: 212.67 g/mol
InChI Key: KUHZXYNKHBBESD-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1955560-97-0 . It has a molecular weight of 212.68 . The IUPAC name for this compound is chroman-4-ylidenemethanediamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O.ClH/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9;/h1-4H,5-6,11-12H2;1H . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

Synthetic Applications and Chemical Properties

This compound and its derivatives have been central to various synthetic chemical studies aimed at developing new pharmacologically active molecules. For instance, research has shown that certain derivatives of 4-hydroxycoumarins, closely related to 3,4-dihydro-1H-2-benzopyran-1-carboximidamide, have been synthesized and evaluated for their antibacterial properties (Mulwad & Shirodkar, 2002). These synthetic routes involve transformations leading to compounds with potential antibacterial activities, indicating the role of such structures in developing new antimicrobials.

Antitubercular Agents

In the search for new antitubercular agents, benzofuro[3,2-f][1]benzopyrans, which share a structural motif with 3,4-dihydro-1H-2-benzopyran-1-carboximidamide, demonstrated significant activities against Mycobacterium tuberculosis strains (Prado et al., 2006). These findings highlight the potential of such compounds in contributing to the development of new treatments for tuberculosis, a pressing global health concern.

Intermediate for Dopamine Receptor Agonists

The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride as an intermediate for the dopamine D3 receptor selective agonist PD128907 underscores the compound's relevance in neuropharmacology (Jin, 2006). This points to its utility in synthesizing agents that could potentially manage neurological conditions, illustrating the compound's significance beyond mere chemical interest.

Anticancer Activity

Certain derivatives of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride have been investigated for their anticancer properties. For example, compounds synthesized from related chemical structures have shown selective cytotoxicity against human cancer cell lines, indicating their potential in cancer research and therapy (Santos et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9;/h1-4,9H,5-6H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHZXYNKHBBESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-66-7
Record name 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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